Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol (CAS 1212995-13-5)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol (CAS 1212995-13-5)
Executive Summary
(S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol (CAS 1212995-13-5) is a highly versatile, enantiopure chiral building block extensively utilized in asymmetric synthesis and medicinal chemistry[1]. Characterized by a 1,2-amino alcohol moiety and a di-halogenated phenyl ring, this compound offers multiple orthogonal sites for functionalization. As a Senior Application Scientist, I have designed this technical guide to detail the mechanistic rationale behind its reactivity, outline self-validating experimental protocols, and provide a comprehensive framework for its integration into complex drug discovery workflows.
Physicochemical & Structural Profiling
Understanding the baseline properties of CAS 1212995-13-5 is critical for reaction design, particularly concerning solubility, steric hindrance, and electronic effects during catalysis[2].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol |
| CAS Registry Number | 1212995-13-5 |
| Molecular Formula | C8H9BrClNO |
| Molecular Weight | 250.52 g/mol |
| SMILES | NC1=CC=C(Br)C=C1Cl |
| Stereochemistry | (S)-enantiomer |
| Typical Purity | ≥95% (HPLC/NMR) |
Mechanistic Utility & Synthetic Applications
The strategic value of this molecule lies in its orthogonal reactivity. The primary amine, primary alcohol, aryl bromide, and aryl chloride can be selectively targeted without cross-interference if the correct thermodynamic and kinetic conditions are employed.
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The 1,2-Amino Alcohol Motif: The adjacent amine and alcohol groups are classic precursors for the formation of nitrogen-containing heterocycles, most notably oxazolidinones. The chemoselectivity of the initial reaction (N-acylation vs. O-acylation) is dictated by the superior nucleophilicity of the primary amine. When reacted with phosgene equivalents (e.g., trichloromethyl chloroformate or triphosgene), N-acylation occurs first, followed by base-catalyzed intramolecular cyclization by the hydroxyl group ()[3].
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Aryl Halide Orthogonality: The phenyl ring contains both a bromine and a chlorine atom. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond due to its lower bond dissociation energy. This allows for site-selective coupling at the 4-position, leaving the 2-chloro substituent intact for subsequent transformations.
Orthogonal functionalization pathways for CAS 1212995-13-5.
Table 2: Reactivity Hierarchy and Chemoselectivity
| Functional Group | Relative Reactivity | Preferred Reagents for Selective Targeting |
| Primary Amine (-NH2) | Highest (Nucleophile) | Acyl chlorides, Sulfonyl chlorides, Aldehydes (reductive amination) |
| Primary Alcohol (-OH) | Moderate (Nucleophile) | Silyl chlorides (with imidazole), Alkyl halides (post-N-protection) |
| Aryl Bromide (C-Br) | High (Electrophile in Pd-catalysis) | Pd(PPh3)4, Pd(dppf)Cl2 + Boronic acids/Amines (80 °C) |
| Aryl Chloride (C-Cl) | Low (Electrophile in Pd-catalysis) | Requires specialized ligands (e.g., XPhos) and higher heat (>100 °C) |
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPC) are integrated to ensure mechanistic fidelity and prevent downstream failures.
Protocol 1: Synthesis of an Oxazolidinone Derivative
Objective: Convert the 1,2-amino alcohol into a chiral oxazolidinone using triphosgene. Causality: Triphosgene is selected over phosgene gas for safety and precise stoichiometric control. Triethylamine (Et3N) acts as an acid scavenger to drive the equilibrium forward and facilitate the intramolecular cyclization ()[3].
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 eq of (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Base Addition: Add 2.5 eq of anhydrous Triethylamine (Et3N). Cool the reaction mixture to 0 °C using an ice bath to control the highly exothermic N-acylation step.
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Reagent Addition: Slowly add 0.4 eq of triphosgene (equivalent to 1.2 eq of reactive phosgene) dissolved in DCM dropwise over 30 minutes.
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Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
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Validation (IPC): Monitor the disappearance of the starting material via LC-MS. The formation of the cyclized product (M+26) should be observed, validating the successful elimination of HCl.
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Work-up: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
Mechanism of oxazolidinone formation from a 1,2-amino alcohol.
Protocol 2: Site-Selective Suzuki-Miyaura Cross-Coupling
Objective: Selectively couple an aryl boronic acid at the C-Br position while preserving the C-Cl bond. Causality: Pd(dppf)Cl2 is chosen as the catalyst because its large bite angle promotes efficient reductive elimination, and it provides excellent selectivity for C-Br over C-Cl bonds at moderate temperatures.
Step-by-Step Methodology:
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Preparation: In a Schlenk flask, combine 1.0 eq of the starting material, 1.1 eq of the desired aryl boronic acid, and 3.0 eq of K2CO3.
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Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). The presence of water is mechanistically crucial for the activation of the boronic acid to the reactive boronate species.
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Catalyst: Add 0.05 eq of Pd(dppf)Cl2.
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Reaction: Heat the mixture to 80 °C for 6 hours. Critical Note: Do not exceed 90 °C to prevent background oxidative addition into the C-Cl bond.
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Validation (IPC): Analyze via HPLC. The selective mono-coupled product should constitute >90% of the product mixture, validating the site-selectivity of the catalyst.
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Work-up: Filter through a pad of Celite to remove palladium black. Extract with EtOAc, wash with water, dry, and purify via flash chromatography.
